exemestane-17-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exemestane-17-O-glucuronide is a metabolite of exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . This compound is formed through the glucuronidation of 17β-hydroxyexemestane, which is an active metabolite of exemestane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of exemestane-17-O-glucuronide involves the enzymatic glucuronidation of 17β-hydroxyexemestane. This process typically employs uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B17, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 17th position of 17β-hydroxyexemestane .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The process involves the use of recombinant UGT enzymes expressed in suitable host cells, such as Escherichia coli or yeast, to facilitate the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Exemestane-17-O-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 17β-hydroxyexemestane .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the glucuronidation of 17β-hydroxyexemestane is this compound .
Scientific Research Applications
Exemestane-17-O-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. It is used to study the metabolism and excretion of exemestane in humans . Additionally, it serves as a biomarker for monitoring the efficacy and safety of exemestane therapy in breast cancer patients . The compound is also utilized in the development of analytical methods for the quantification of exemestane and its metabolites in biological samples .
Mechanism of Action
Exemestane-17-O-glucuronide itself does not exhibit significant pharmacological activity. Instead, it is an inactive metabolite formed from the active 17β-hydroxyexemestane. The parent compound, exemestane, exerts its effects by irreversibly binding to and inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens . This inhibition reduces estrogen levels in the body, thereby slowing the growth of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds:
- 17β-Hydroxyexemestane
- Exemestane
- 6-Methylcysteinylandrosta-1,4-diene-3,17-dione
- 6-Methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one
Uniqueness: Exemestane-17-O-glucuronide is unique in that it is a major inactive metabolite of exemestane, formed through glucuronidation. Unlike its parent compound and other metabolites, this compound does not contribute to the pharmacological activity of exemestane but serves as an important marker for studying the drug’s metabolism and excretion .
Properties
CAS No. |
2268001-09-6 |
---|---|
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1 |
InChI Key |
XCZFLDRSNZFAQL-VPHACUKXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=C[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=CC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.